N-(4-chlorophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

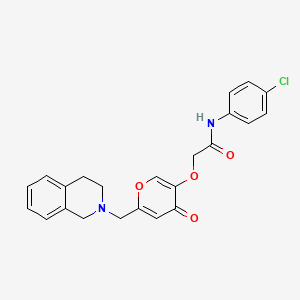

The compound N-(4-chlorophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a structurally complex molecule featuring a 4-chlorophenyl acetamide core linked to a 4-oxo-4H-pyran scaffold substituted with a 3,4-dihydroisoquinoline moiety. The 4-chlorophenyl group is a common pharmacophore in drug design due to its electron-withdrawing properties, which enhance binding interactions with target proteins. The dihydroisoquinoline moiety may confer improved blood-brain barrier penetration, making it a candidate for neurological or anticancer applications .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4/c24-18-5-7-19(8-6-18)25-23(28)15-30-22-14-29-20(11-21(22)27)13-26-10-9-16-3-1-2-4-17(16)12-26/h1-8,11,14H,9-10,12-13,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJUCTDXZHIUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies and synthesized derivatives.

Chemical Structure

The compound can be represented structurally as follows:

This structure incorporates a chlorophenyl group, a dihydroisoquinoline moiety, and a pyran derivative, which are known to confer various biological properties.

Biological Activity Overview

Research has indicated that compounds containing the 3,4-dihydroisoquinoline structure exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and neuroprotective effects. The specific compound has shown promise particularly in the following areas:

1. Anticancer Activity

Studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited potent inhibitory effects against glioblastoma cells. One notable derivative (compound 4j ) was found to inhibit the growth of glioma cells with low cytotoxicity towards non-cancerous cells, making it a potential candidate for targeted cancer therapies .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4j | U251 | 0.36 | AKT2/PKBβ inhibition |

| 4j | C6 | 0.29 | AKT signaling pathway |

2. Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases, particularly AKT2/PKBβ, which is implicated in oncogenic signaling pathways. The inhibition of AKT signaling is crucial as it correlates with tumor malignancy and poor patient prognosis in gliomas .

3. Neuroprotective Effects

There are indications that compounds similar to this compound may also exhibit neuroprotective properties relevant for the treatment of neurodegenerative diseases such as Parkinson's disease. Research suggests that related compounds have been effective in ameliorating symptoms associated with neurodegeneration .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Synthesis and Screening : A series of pyrano[2,3-c]pyrazoles were synthesized and screened for their anticancer activity against glioblastoma cell lines. Compound 4j showed promising results with an IC50 value indicating effective inhibition of cell proliferation .

- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds inhibit the formation of neurospheres from glioma stem cells, suggesting their potential in targeting cancer stem cells which are often resistant to conventional therapies .

- Pharmacological Potential : The pharmacological profiles of related compounds indicate that they can be developed into therapeutic agents for both cancer treatment and neuroprotection due to their multi-target action mechanisms .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(4-chlorophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exhibit anticancer activity. For example, studies have shown that isoquinoline derivatives can inhibit cell proliferation in various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These compounds often demonstrate IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory diseases. The anti-inflammatory potential was evaluated through in silico methods, indicating that modifications to the molecular structure could enhance its efficacy against inflammatory pathways .

Case Study: Synthesis and Evaluation

A notable study involved synthesizing a series of isoquinoline derivatives, including this compound. The synthesized compounds were subjected to biological testing for anticancer properties against various human cancer cell lines. Results indicated promising activity, leading to further exploration of structure–activity relationships (SAR) to optimize therapeutic potential .

Patent Insights

Patent literature has documented the synthesis and application of similar compounds in pharmaceutical formulations. For instance, patents have outlined the preparation methods involving specific reagents and conditions that yield high-purity products suitable for further biological evaluation . These patents often provide insights into the pharmacological profiles and potential therapeutic uses of the compounds.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core: The target compound’s 4-oxo-pyran ring differs from the thieno-pyrimidine systems in , which contain sulfur atoms. Pyran rings may offer enhanced metabolic stability compared to sulfur-containing heterocycles .

- In contrast, sulfamoylphenyl (13a) and methylphenyl groups in prioritize solubility and steric interactions .

- Functional Groups : The acetamide linkage is conserved across all compounds, but the target lacks the sulfonamide (13a) or sulfanyl () groups, which are critical for hydrogen bonding in some drug-receptor interactions .

Q & A

Q. What synthetic routes are available for preparing N-(4-chlorophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 3,4-dihydroisoquinoline with a methylene donor (e.g., formaldehyde) to form the (3,4-dihydroisoquinolin-2(1H)-yl)methyl intermediate .

- Step 2 : Functionalization of the pyran-4-one core via nucleophilic substitution at the 3-hydroxy position using a chloroacetamide derivative. A base like Na₂CO₃ in CH₂Cl₂ facilitates this step, similar to methods in related acetamide syntheses .

- Step 3 : Purification via silica gel chromatography or recrystallization from ethyl acetate .

Q. Critical factors :

- Temperature : Reactions at 273 K improve selectivity for intermediates .

- Reagent stoichiometry : Excess acylating agents (e.g., acetyl chloride) enhance yields but require careful quenching to avoid byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- ¹H/¹³C NMR : Assign signals for the pyran-4-one carbonyl (~δ 168–170 ppm) and the chlorophenyl protons (δ 7.2–7.6 ppm). Compare with analogs like N-(3-chloro-4-methoxyphenyl)acetamide .

- X-ray crystallography : Resolve conformational flexibility in the dihydroisoquinoline and pyran rings. For example, dihedral angles between aromatic systems in related structures range from 44.5° to 77.5°, impacting molecular packing .

- HRMS : Confirm the molecular ion ([M+H]⁺) with mass accuracy < 5 ppm.

Q. What preliminary assays are recommended to evaluate its biological activity?

- In vitro kinase inhibition : Screen against tyrosine kinase targets due to structural similarity to pyrimidine-based inhibitors .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Reference compounds like AZD8931 (a quinazoline derivative) show IC₅₀ values in this range .

- Solubility testing : Measure in DMSO/PBS mixtures to guide dosing in cell-based assays.

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

Experimental design :

- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. CH₂Cl₂), base strength (K₂CO₃ vs. NaH), and temperature (0°C to reflux). For example, flow chemistry systems improve reproducibility in diazomethane syntheses .

- Catalyst screening : Test Pd/C or CuI for mediating C–O bond formation in the pyran-ether linkage.

Q. Data from analogs :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| CH₂Cl₂, Na₂CO₃, RT | 58 | 95 |

| DMF, K₂CO₃, 50°C | 72 | 89 |

| Flow reactor, 30°C | 85 | 98 |

Q. How should researchers resolve contradictions between computational predictions and experimental binding affinities?

- MD simulations : Compare the compound’s docked pose in kinase active sites (e.g., EGFR) with crystallographic data from analogs like N-(4-hydroxyphenyl)acetamide .

- Free energy perturbation (FEP) : Quantify entropy/enthalpy trade-offs in ligand-receptor interactions. For example, steric clashes in dihydroisoquinoline moieties may reduce binding despite favorable ΔG predictions.

- SPR (Surface Plasmon Resonance) : Validate binding kinetics (kₒₙ/kₒff) experimentally.

Q. What strategies mitigate instability of the 4-oxo-4H-pyran moiety under acidic conditions?

- Protecting groups : Introduce tert-butyldimethylsilyl (TBS) ethers at the pyran oxygen .

- pH-controlled storage : Maintain solutions at pH 6–7.5 to prevent keto-enol tautomerization.

- Lyophilization : Stabilize the solid state; analogs like N-(4-chloro-2,5-dimethoxyphenyl)carboxamide show improved shelf life when lyophilized .

Q. How can structure-activity relationships (SAR) guide further modifications?

Q. What analytical workflows are recommended for detecting degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.